molecular formula C10H10N2O2S B3022408 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol CAS No. 93073-37-1

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B3022408
CAS RN: 93073-37-1
M. Wt: 222.27 g/mol
InChI Key: ICAZBRUDKZCQHF-UHFFFAOYSA-N
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Description

The compound “5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol” is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The “4-Methoxybenzyl” part refers to a benzyl group with a methoxy group attached to the fourth carbon .


Synthesis Analysis

While specific synthesis methods for “5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol” were not found, similar compounds have been synthesized through various methods . For instance, 4-methoxymethylbenzoic acid has been synthesized through a radical process involving sodium p-toluenesulfinate and styrene in methanol . Another similar compound, phenyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione, was formed through the cyclization of compounds in the presence of NaOH .

Scientific Research Applications

  • Photodynamic Therapy for Cancer MBOT has garnered attention as a potential photosensitizer for photodynamic therapy (PDT) in cancer treatment. PDT involves activating a photosensitizer with light to generate reactive oxygen species, which selectively destroy cancer cells. MBOT’s ability to form strong covalent bonds and its fluorescence properties make it promising for PDT applications.
  • Nucleic Acid Chemistry: Oligoribonucleotide Synthesis The 4-methoxybenzyl group serves as a protecting group for the 2’-hydroxyl group of adenosine during oligoribonucleotide synthesis. By facilitating the synthesis via the phosphotriester method, MBOT streamlines the production of complex biological molecules like RNA.
  • Antioxidant Properties

    • MBOT derivatives may exhibit antioxidant activity. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a related compound, acts as a phenolic antioxidant by scavenging radicals. Such properties are relevant in preventing oxidative stress-related diseases .

Future Directions

While specific future directions for “5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol” are not available, similar compounds have been studied for their potential applications in diseases such as neurodegenerative diseases and autoimmune diseases .

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAZBRUDKZCQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360664
Record name 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

93073-37-1
Record name 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (0.7 g) in water (2 cm3) was added to a stirred solution of (4-methoxyphenyl)acetic acid hydrazide (1.99 g) in ethanol (30 cm3). carbon disulfide (0.7 cm3) was added and the reaction was heated to reflux for 6 hours and then left to cool. The reaction mixture was evaporated to dryness under reduced pressure and the solid residue dissolved in water. The pH was adjusted to 1 with concentrated hydrochloric acid, resulting in formation of a white precipitate. The precipitate was isolated by filtration, washed with water and ether and air dried to give 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2(3H)-thione (1.96 g). M+ =222; 1H NMR: δ 3.80(3H,s); 3.95(2H,s); 6.90(2H,d); 7.20(2H,d); (solid).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol

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